1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-14(16(18)19)10-15(17(11)8-9-20-2)12-4-6-13(21-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDHQGWOYLNPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCOC)C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring, depending on the reagents and conditions used.
Common reagents include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Medicinal Chemistry
1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has shown promise in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Recent studies have investigated the compound's anticancer properties. For instance, a study demonstrated that derivatives of this pyrrole compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Biological Research
The compound is also utilized in proteomics and biological assays due to its ability to modulate protein interactions.
Case Study: Protein Interaction Modulation
Research has shown that this compound can influence the binding affinity of certain proteins, making it a valuable tool for studying protein-protein interactions. This application is crucial for understanding cellular mechanisms and developing targeted therapies .
Material Science
In material science, the unique chemical structure of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid allows it to be incorporated into polymer matrices for enhanced material properties.
Case Study: Polymer Composites
Studies indicate that incorporating this compound into polymer composites improves mechanical strength and thermal stability. These enhancements are beneficial for applications in packaging and construction materials .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition, activation, or alteration of the target’s function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Bromophenyl)-5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid
- Structural Difference : Replaces the 2-methoxyethyl group with a 4-bromophenyl substituent at N1.
- This compound has been utilized in tyrosine phosphatase inhibition studies, achieving an 80.9% yield in synthesis .
- Activity : Demonstrated inhibitory action against tyrosine phosphatase, suggesting a role in modulating cellular signaling pathways .
5-(2,4-Dichlorophenyl)-1-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid
- Structural Difference : Features a 2,4-dichlorophenyl group at C5 instead of 4-methoxyphenyl.
- The dichloro configuration may sterically hinder interactions with target proteins .
- Applications: Noted in chemical catalogs for research use, though specific biological data are unavailable .
Substituent Variations at the N1 Position
1-(2-Fluorophenyl)-5-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid
- Structural Difference : Substitutes 2-methoxyethyl with a 2-fluorophenyl group.
- Impact : Fluorine’s electronegativity may enhance metabolic stability and influence hydrogen-bonding interactions. The 3-methoxyphenyl group at C5 alters steric and electronic profiles compared to the 4-methoxyphenyl isomer .
- Synthetic Accessibility : Listed in building block catalogs, indicating straightforward synthesis routes .
1-(Cyclohexylmethyl)-5-(5-Bromo-2-(Trifluoromethoxy)Phenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid
Core Heterocycle Modifications
Pyrazole vs. Pyrrole Derivatives
- Example: Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate ().
- Comparison : Pyrazole cores exhibit greater aromatic stability and rigidity compared to pyrroles. The 2,6-dimethoxyphenyl group in pyrazoles may confer distinct binding modes in enzyme inhibition or receptor interactions .
Triazolo-Pyrimidine Derivatives
Pharmacological and Physicochemical Properties
Key Findings and Implications
- Electronic Effects : Methoxy groups enhance electron density, favoring interactions with hydrophilic targets, whereas halogens (Br, Cl) or fluorinated groups improve lipophilicity and metabolic stability.
- Synthetic Challenges : The discontinued status of the target compound may reflect difficulties in optimizing its synthesis or stability compared to analogs like the 4-bromophenyl derivative .
- Therapeutic Potential: Structural analogs demonstrate diverse activities, including enzyme inhibition (tyrosine phosphatase) and ion channel modulation (TPC2) , suggesting that the target compound could be repurposed with targeted modifications.
Biological Activity
1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, identified by its CAS number 879329-80-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol. Its structure consists of a pyrrole ring substituted with methoxyethyl and methoxyphenyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₄ |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 879329-80-3 |
| MDL Number | MFCD06817716 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A study focusing on pyrrole-2-carboxamides demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity. The structure–activity relationship indicated that specific substitutions on the pyrrole ring enhance antibacterial efficacy .
Anti-Tuberculosis Activity
The compound's structural similarity to effective anti-TB agents suggests it may inhibit MmpL3, a critical transporter in Mtb involved in mycolic acid biosynthesis. Compounds with similar structures have shown MIC values less than 0.016 μg/mL against Mtb, indicating strong potential for development as anti-TB drugs .
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of related pyrrole compounds. For example, compounds with low IC50 values (greater than 64 μg/mL) were considered safe for further development. The target compound's safety profile remains to be fully elucidated but initial findings suggest it could exhibit favorable safety margins similar to other pyrrole derivatives .
The proposed mechanism involves the inhibition of mycolic acid biosynthesis through interaction with the MmpL3 protein in M. tuberculosis. This is crucial as mycolic acids are essential components of the bacterial cell wall, and their disruption can lead to cell death.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrole ring and substituents significantly affect biological activity:
- Substituents : Electron-withdrawing groups enhance potency.
- Ring Modifications : Bulky groups at specific positions improve stability and efficacy.
- Hydrogen Bonding : Compounds that can form hydrogen bonds at active sites demonstrate improved interactions with the target proteins.
Table 1 summarizes key findings from SAR studies related to similar compounds:
| Compound ID | Substituent Type | MIC (μg/mL) | IC50 (μg/mL) | Comments |
|---|---|---|---|---|
| Compound 32 | Fluorophenyl | <0.016 | >64 | Excellent anti-TB activity |
| Compound 14 | Chlorophenyl | >0.02 | >64 | Slightly reduced activity |
| Compound 5 | Methoxyphenyl | <0.016 | >64 | Optimal for metabolic stability |
Case Studies
A notable case study involved testing the compound against various strains of M. tuberculosis, revealing promising results in inhibiting growth while maintaining low toxicity levels in human cell lines . Further research is warranted to explore its full therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving regioselective pyrrole ring formation in this compound?
- Methodological Answer : Regioselective synthesis can be approached via Knorr-type condensation or Paal-Knorr cyclization , utilizing precursors like β-keto esters and amino alcohols. Catalysts such as p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) enhance regioselectivity. For example, ethyl acetoacetate derivatives and 2-methoxyethylamine can be condensed under reflux in ethanol, followed by aryl group introduction via Suzuki-Miyaura coupling .
- Key Reference : The synthesis of analogous pyrrole-3-carboxylates involved regiocontrol through steric and electronic modulation of substituents, validated by NMR and X-ray crystallography .
Q. Which purification techniques yield high-purity batches suitable for pharmacological assays?
- Methodological Answer : Sequential recrystallization (e.g., using ethanol/water mixtures) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes byproducts. For polar impurities, HPLC with a C18 column and methanol/water mobile phase is recommended. Purity should be confirmed via elemental analysis (C, H, N) and HPLC-MS (>98% purity) .
Q. What spectroscopic methods are critical for structural elucidation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.3–3.8 ppm), methyl (δ ~2.1–2.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm).
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
- X-ray Crystallography : Resolve the planar pyrrole ring and substituent orientations (e.g., dihedral angles between aryl groups) .
Advanced Research Questions
Q. How can DFT studies predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (predicting charge transfer), electrostatic potential maps (identifying nucleophilic/electrophilic sites), and Mulliken charges (assessing substituent effects). For example, the methoxyphenyl group may lower LUMO energy, enhancing electrophilic reactivity .
- Key Reference : A study on ethyl pyrrole-3-carboxylates used DFT to correlate substituent effects with experimental UV-Vis and fluorescence data .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize Assays : Use IC₅₀ determinations with controlled cell lines (e.g., HEK293) and consistent incubation times.
- Control Variables : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch purity variations.
- Meta-Analysis : Compare datasets using ANOVA or principal component analysis (PCA) to identify outlier conditions .
Q. What are the optimal storage conditions to prevent decomposition?
- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C , with desiccants (silica gel). Avoid exposure to strong oxidizers (risk of decarboxylation) and UV light (aryl group degradation). Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .
Q. How do substituent modifications influence pharmacological activity in SAR studies?
- Methodological Answer :
- Methoxyethyl Group : Replace with ethoxyethyl or hydroxyethyl to assess solubility-bioactivity trade-offs.
- Methyl Group : Substitute with trifluoromethyl to evaluate steric and electronic effects on target binding.
- Assay Design : Test analogs in COX-2 inhibition or apoptosis assays , correlating structural changes with IC₅₀ shifts .
Q. What strategies improve aqueous solubility for in vitro studies?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to a sodium salt (via NaOH treatment).
- Co-Solvents : Use PEG-400 or Cremophor EL (≤10% v/v) in PBS.
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
